N-(2-aminoethyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-aminoethyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-11-6(2-4-10-11)7(12)9-5-3-8/h2,4H,3,5,8H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZIEKXDLGNMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reactions can be carried out in the presence of catalysts such as palladium on carbon (Pd/C) or using strong bases like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(2-aminoethyl)-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the pyrazole ring can interact with hydrophobic pockets in proteins, influencing their conformation and function.
Comparison with Similar Compounds
N-(2-aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
- Key Differences :
- Position 1 : Ethyl group (vs. methyl in the target compound).
- Position 4 : Nitro substituent (electron-withdrawing group absent in the target).
- The nitro group enhances electron deficiency in the pyrazole ring, which may alter reactivity or interaction with biological targets. Higher molecular weight (227 g/mol vs. ~181 g/mol for the target) could reduce solubility or bioavailability.
N-(2-Hydroxyethyl)-1H-pyrazole-5-carboxamide
- Key Differences: Position 1: Unsubstituted (vs. methyl in the target). Side Chain: Hydroxyethyl (polar, hydrogen-bond donor) vs. aminoethyl (basic, hydrogen-bond donor/acceptor).
- Hydroxyethyl’s polarity enhances aqueous solubility compared to the aminoethyl group, which may form salts.
- Applications: Not explicitly reported, but its polarity suggests utility in hydrophilic formulations or as a precursor for ester/prodrug synthesis .
N-(2-(Diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride
- Key Differences: Side Chain: Diethylaminoethyl (lipophilic, tertiary amine) and benzothiazole substituent (aromatic, π-π interaction capable).
- Implications: Increased lipophilicity from diethylamino and benzothiazole groups may enhance membrane permeability but reduce water solubility.
Biological Activity
N-(2-aminoethyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the aminoethyl group allows for hydrogen bonding and electrostatic interactions with various biological targets, enhancing its potential as a biochemical probe.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The compound can modulate enzyme activities by binding to active sites, thereby influencing various biochemical pathways. For instance, it has been investigated as an inhibitor of N-myristoyltransferase (NMT), a promising target for antimalarial drug development .
Key Mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes through hydrogen bonds and hydrophobic interactions, affecting their conformation and activity.
- Biochemical Probing : It serves as a probe to study enzyme activities and protein interactions, providing insights into cellular processes.
Antimicrobial and Antiparasitic Properties
Research indicates that this compound may exhibit antimicrobial properties. It has been explored for its potential in treating infections caused by protozoan parasites, particularly Plasmodium vivax and Plasmodium falciparum, through its inhibition of NMT .
Anti-inflammatory Effects
The compound is also being studied for potential anti-inflammatory effects. Its ability to modulate enzyme activities may contribute to reducing inflammation in various biological systems.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been evaluated through various analogs. Modifications to the pyrazole ring and the aminoethyl group have been shown to significantly impact biological activity. For example, compounds with different substituents on the pyrazole ring exhibited varied potencies against target enzymes such as dihydroorotate dehydrogenase (PfDHODH) in Plasmodium species .
| Compound | Modification | IC50 (µM) | Activity |
|---|---|---|---|
| 1 | No modification | 30 | Weak inhibitor |
| 2 | Hydroxyl group at position 3 | 15 | Moderate inhibitor |
| 3 | Methyl substitution at position 5 | 10 | Strong inhibitor |
Study on Inhibitory Effects
A study investigating the inhibitory effects of various pyrazole derivatives on PfDHODH demonstrated that this compound derivatives showed varying degrees of inhibition. Compounds with modifications at specific positions on the pyrazole ring displayed enhanced activity, suggesting that targeted structural changes can optimize their efficacy against malaria parasites .
Antimalarial Research
In another study focusing on antimalarial drug development, this compound was identified as a promising candidate due to its selective inhibition of PvNMT over human NMTs. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy against malaria .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-aminoethyl)-1-methyl-1H-pyrazole-5-carboxamide, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via condensation reactions starting from pyrazole-carboxylic acid derivatives. For example, trifluoroacetic anhydride-mediated dehydration of primary amide precursors (e.g., 3-(tert-butyl)-N-((S)-1-(((1R,2R)-1-cyano-2-hydroxypropyl)amino)-1-oxo-3-phenylpropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide) is a key step, as outlined in multi-step protocols . Intermediates are characterized using NMR, IR, and mass spectrometry to confirm structural integrity.
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- Methodological Answer : Single-crystal X-ray diffraction is employed to resolve stereochemistry and confirm bond lengths (e.g., mean C–C bond length = 0.003 Å, R factor = 0.040) . Complementary techniques like -/-NMR and FT-IR are used to validate functional groups, such as the carboxamide moiety (C=O stretch at ~1650 cm) and pyrazole ring protons (δ 6.5–7.5 ppm) .
Q. How is thermal stability assessed, and what parameters are measured?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition patterns. For example, sharp single-stage decomposition above 300°C is observed in TGA, while DSC endothermic peaks correlate with mesophasic transitions in gel matrices . Specific heat capacity () is calculated to understand thermal energy storage in gels .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Yield optimization involves adjusting stoichiometry (e.g., 1.1 mmol RCHCl per 1 mmol pyrazole-thiol) and reaction time. Purification via column chromatography (silica gel, ethyl acetate/hexane) removes by-products like unreacted 5-methyl-1-phenylpyrazole intermediates. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
Q. What strategies resolve contradictions between experimental and computational data (e.g., DFT vs. XRD)?
- Methodological Answer : Discrepancies in bond angles or vibrational frequencies are addressed by refining computational parameters. For instance, hybrid functionals (B3LYP) with 6-311++G(d,p) basis sets improve agreement between DFT-calculated and XRD-measured dihedral angles in pyrazole-carboxylic acid derivatives . Energy minimization via molecular mechanics (MMFF94) further refines docking poses .
Q. How are discrepancies in thermal analysis data between free compounds and gels addressed?
- Methodological Answer : Contradictory TGA-DSC profiles (e.g., broader decomposition ranges in gels vs. sharp peaks in free compounds) are analyzed by comparing gelator-oil interactions. For N-(2-aminoethyl)-oleamide gels, mesophasic transitions are correlated with values (e.g., 1.8–2.2 J/g·K) to differentiate gelation efficiency across oil matrices .
Q. What role does the aminoethyl group play in biological activity or molecular interactions?
- Methodological Answer : The aminoethyl moiety enhances solubility in aqueous buffers (pH 7.4) and facilitates hydrogen bonding with target proteins. Docking studies (AutoDock Vina) show this group interacts with catalytic residues in cysteine proteases, improving inhibitory potency (e.g., IC < 100 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
